2-(4-Bromo-2-methylphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromo-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAISVSHJDHKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Optimization for 2 4 Bromo 2 Methylphenyl Acetamide
Conventional Synthetic Routes and Precursor Derivatization Strategies
Traditional approaches to synthesizing 2-(4-bromo-2-methylphenyl)acetamide typically begin with aniline (B41778) derivatives and involve a sequence of reactions to introduce the desired functional groups.
Multi-Step Synthesis Approaches from Anilines
A common strategy involves a multi-step synthesis starting from anilines like 4-methylaniline (p-toluidine). This process hinges on the controlled introduction of the bromo and acetamido groups onto the aromatic ring.
The initial step in this synthetic pathway is the protection of the amino group of an aniline, such as 4-methylaniline, through acetylation. doubtnut.comncert.nic.in This is a crucial reaction as the amino group is highly activating and can lead to multiple substitutions and undesired side reactions in subsequent steps. ncert.nic.inlibretexts.org The acetylation is typically achieved by reacting the aniline with acetic anhydride (B1165640) or acetyl chloride. doubtnut.comscribd.com This reaction converts the highly activating amino group into a less activating acetamido group, which allows for more controlled subsequent reactions. libretexts.org The lone pair of electrons on the nitrogen atom of the resulting acetanilide (B955) interacts with the oxygen atom of the carbonyl group through resonance, reducing its activating effect on the aromatic ring. ncert.nic.in
For instance, aniline can be converted to acetanilide using a mixture of zinc dust or iron powder with acetic acid, offering a greener alternative to the conventional use of acetic anhydride. acs.org The general process of protecting an amino group via acetylation, followed by substitution and subsequent hydrolysis, is a common tactic in organic synthesis. libretexts.org
Following the acetylation of the aniline, the next key step is the regioselective bromination of the resulting N-acetyl derivative. doubtnut.com The acetamido group directs electrophilic substitution to the ortho and para positions of the aromatic ring. libretexts.org In the case of N-acetyl-p-toluidine, the para position is already occupied by the methyl group, thus directing the incoming bromo group to the ortho position relative to the acetamido group. doubtnut.com
The bromination is commonly carried out using bromine (Br2) in a suitable solvent such as acetic acid or carbon tetrachloride. doubtnut.com For example, the bromination of acetanilide can be achieved using a combination of ceric ammonium (B1175870) nitrate (B79036) and potassium bromide in an ethanol-water medium as a greener alternative to molecular bromine. acs.org Other brominating systems, such as N-bromosuccinimide (NBS) under UV irradiation or a mixture of Br2 and SO2Cl2 over a zeolite catalyst, have also been explored to achieve regioselective bromination of various aromatic compounds. researchgate.net The choice of brominating agent and reaction conditions is critical to ensure the desired regioselectivity and to avoid the formation of polybrominated byproducts. libretexts.orgnih.gov
After successful bromination to yield N-(4-bromo-2-methylphenyl)acetamide, if the final desired product is the corresponding aniline, a hydrolysis step is required to remove the acetyl protecting group. doubtnut.comgoogle.com This is typically achieved by heating the N-(4-bromo-2-methylphenyl)acetamide with an acid, such as concentrated hydrochloric acid, in a suitable solvent like dioxane or ethanol (B145695). scribd.comgoogle.com
Arylamine Protection and Subsequent Halogenation Pathways
Protecting the amino group of an arylamine is a fundamental strategy to control the regioselectivity of subsequent electrophilic aromatic substitution reactions, such as halogenation. libretexts.org The high reactivity of the amino group makes direct halogenation of anilines difficult to control, often leading to poly-substituted products. ncert.nic.inlibretexts.org
By converting the amino group into an amide, its activating effect is moderated, allowing for more selective substitution. libretexts.org This protective acetylation is a common tactic employed in multi-step syntheses. scribd.comresearchgate.net For example, the synthesis of 4-bromo-2-methylaniline (B145978) from p-toluidine (B81030) involves the initial acetylation of the amino group, followed by bromination, and finally deprotection via hydrolysis. doubtnut.com A patent describes a process for producing 4-bromo-2-methylaniline by first performing arylamine protection to obtain N-(2-methylphenyl)acetamide, followed by a bromination reaction to yield N-(4-bromo-2-methylphenyl)acetamide, and finally hydrolysis. google.com
Advanced Reaction Conditions and Parameter Optimization
To improve the efficiency, selectivity, and environmental footprint of the synthesis of this compound and related compounds, researchers have explored advanced reaction conditions and catalytic systems.
Catalytic Systems for Enhanced Efficiency
Catalytic systems play a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher yields and selectivity. For the synthesis of amides, which is a key step in forming the target molecule, various catalytic methods have been developed.
Palladium-catalyzed amidation of aryl halides offers an efficient route to amide synthesis from readily available starting materials under mild conditions. acs.orgnih.gov These methods can tolerate a variety of functional groups. Nickel-catalyzed amination of aryl halides, including bromides, has also been shown to be effective, with studies focusing on the kinetics and mechanism of these reactions. acs.org
Copper-catalyzed amidation of aryl halides provides an experimentally simple and inexpensive alternative. nih.gov These systems often utilize a copper(I) source, such as copper(I) iodide (CuI), in combination with a ligand, typically a 1,2-diamine, and a base. nih.gov This methodology is compatible with a range of functional groups that may not be tolerated in palladium-catalyzed reactions. nih.gov Another approach involves copper-mediated C-N bond formation for the amidation of aryl halides using 8-aminoquinoline, which notably does not require an additional ligand. rsc.org
For the bromination step, various catalytic and promoter systems have been investigated to enhance regioselectivity. For instance, switchable site-selective C-H bromination of benzanilides can be achieved by regulating promoters, allowing for the generation of different regioisomers from the same starting material. mdpi.com The use of palladium catalysts can promote ortho-bromination of the amino group in benzanilides. mdpi.com
Lewis Acid Catalysis in Acylation
A primary synthetic route to this compound involves the acylation of 2-bromo-4-methylaniline (B145976). chemsynthesis.com This nucleophilic substitution reaction, where an acyl group is introduced to the amine, is frequently catalyzed by Lewis acids. ncert.nic.in These catalysts activate the acylating agent (e.g., acetic anhydride or acetyl chloride), enhancing its electrophilicity and facilitating the attack by the amine's lone pair of electrons. nih.gov
A variety of Lewis acids can be employed, each with distinct activities and substrate compatibilities. researchgate.net Metal triflates, such as copper(II) triflate (Cu(OTf)₂) and scandium(III) triflate (Sc(OTf)₃), are known to be highly effective catalysts for acetylation under mild conditions. researchgate.net The choice of catalyst is crucial; for instance, traditional Lewis acids like aluminum chloride (AlCl₃), often used in Friedel-Crafts reactions, can form salts with aromatic amines, deactivating the substrate and complicating the reaction. ncert.nic.in
Table 1: Comparison of Lewis Acids for the Acylation of Aromatic Amines
| Catalyst | Typical Conditions | Advantages | Potential Disadvantages |
| Copper(II) Triflate (Cu(OTf)₂) ** | Mild temperatures, aprotic solvents (e.g., CH₂Cl₂) | High efficiency, lower cost compared to other triflates. researchgate.net | Requires anhydrous conditions. |
| Scandium(III) Triflate (Sc(OTf)₃) | Catalytic amounts, tolerant to some water | Very active, can be recycled. researchgate.net | Higher cost. |
| Zinc Chloride (ZnCl₂) ** | Often requires higher temperatures | Inexpensive and readily available. researchgate.net | Moderate activity, can require stoichiometric amounts. |
| Indium(III) Triflate (In(OTf)₃) | Mild conditions, aqueous media sometimes tolerated | High catalytic activity. researchgate.net | Cost and availability. |
Phase Transfer Catalysis for Halogenation
An alternative synthetic strategy involves the bromination of a precursor such as 2-(2-methylphenyl)acetamide. This approach requires a method to facilitate the reaction between the organic substrate, typically dissolved in an organic solvent, and the brominating agent, which may be an inorganic salt in an aqueous or solid phase. Phase-transfer catalysis (PTC) is an ideal technique for this scenario. wikipedia.org
A phase-transfer catalyst, such as a quaternary ammonium or phosphonium (B103445) salt, forms an ion pair with the reacting anion (e.g., bromide) and transports it from the aqueous/solid phase into the organic phase where the reaction occurs. slideshare.netyoutube.com This circumvents the mutual insolubility of the reactants, accelerating the reaction rate and often allowing for milder conditions. wikipedia.org The use of PTC can also be considered a green chemistry approach as it can reduce the need for harsh organic solvents and allows for the use of inexpensive, stable inorganic salts. wikipedia.org
Table 2: Common Phase-Transfer Catalysts for Interfacial Reactions
| Catalyst Name | General Structure | Typical Application |
| Benzyltriethylammonium chloride | [C₆H₅CH₂N(C₂H₅)₃]⁺Cl⁻ | Widely used for liquid-liquid PTC in nucleophilic substitutions. wikipedia.org |
| Tetrabutylammonium bromide (TBAB) | [N(C₄H₉)₄]⁺Br⁻ | Effective in both liquid-liquid and solid-liquid PTC. |
| Hexadecyltributylphosphonium bromide | [P(C₄H₉)₃(C₁₆H₃₃)]⁺Br⁻ | Thermally stable, suitable for reactions requiring higher temperatures. wikipedia.org |
| 18-Crown-6 | C₁₂H₂₄O₆ | A crown ether used to solubilize alkali metal cations (like K⁺) in organic solvents. wikipedia.org |
Solvent Effects and Reaction Media Engineering
The choice of solvent is a critical parameter that can significantly influence reaction kinetics, yield, and selectivity. In the Lewis acid-catalyzed acylation of 2-bromo-4-methylaniline, polar aprotic solvents are generally preferred. Dichloromethane (B109758) (CH₂Cl₂) is often cited as an effective medium for such transformations as it solubilizes the reactants and catalyst without strongly coordinating to the Lewis acid, which would inhibit its activity. researchgate.net Other solvents like 1,4-dioxane (B91453) have also been utilized in related acylation reactions. researchgate.net For the purification and extraction stages, solvents like chloroform (B151607) are common. orgsyn.org In PTC-mediated halogenation, a biphasic system is essential, typically consisting of water and a water-immiscible organic solvent like toluene (B28343) or dichloromethane to dissolve the substrate.
Table 3: Potential Solvent Effects in the Synthesis of this compound
| Solvent | Type | Boiling Point (°C) | Potential Role in Synthesis |
| Dichloromethane | Polar Aprotic | 39.6 | Preferred for Lewis acid-catalyzed acylation; organic phase in PTC. researchgate.net |
| Toluene | Nonpolar | 110.6 | Organic phase in PTC, especially for higher temperature reactions. |
| 1,4-Dioxane | Polar Aprotic | 101 | Alternative solvent for acylation reactions. researchgate.net |
| Water | Polar Protic | 100 | Aqueous phase in PTC; used in workup to remove water-soluble salts. |
Temperature and Pressure Profiling for Yield and Selectivity
Temperature is a key variable for controlling both reaction rate and the formation of byproducts. Acylation reactions are typically exothermic, and careful temperature control is necessary to prevent side reactions and ensure the stability of the desired amide product. Some related preparations are initiated at low temperatures (0–5 °C) to control the initial rate of reaction before proceeding at higher temperatures to ensure completion. researchgate.netorgsyn.org For instance, running the reaction at elevated temperatures (e.g., 70 °C) might increase the reaction rate but could also lead to degradation or undesired side products, whereas lower temperatures (e.g., 23 °C) may provide cleaner product profiles but require longer reaction times. nih.gov Pressure is generally maintained at atmospheric conditions for these liquid-phase reactions and is not a primary optimization parameter unless volatile reagents are used.
Table 4: Hypothetical Temperature Profile for the Acylation of 2-bromo-4-methylaniline
| Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) | Hypothetical Purity (%) |
| 0 → 25 | 12 | 75 | 98 |
| 25 | 8 | 85 | 95 |
| 50 | 3 | 92 | 90 |
| 70 | 1 | 90 | 85 |
Molar Ratio Optimization and Stoichiometric Control
The precise control of reactant stoichiometry is fundamental to maximizing yield and minimizing waste. In the acylation of 2-bromo-4-methylaniline, the molar ratio between the amine, the acylating agent, and the catalyst must be carefully optimized. Typically, the amine is the limiting reagent. A small excess of the acylating agent (e.g., 1.1 to 1.5 equivalents) may be used to drive the reaction to completion. The Lewis acid is, by definition, a catalyst and is used in sub-stoichiometric amounts, often ranging from 1 to 20 mol%. nih.gov Using stoichiometric quantities of a Lewis acid can lead to complex formation and difficult purification. ncert.nic.in In a potential halogenation step, using a 1:1 molar ratio of the substrate to the brominating agent is critical to prevent the formation of di- or tri-brominated impurities.
Table 5: Hypothetical Molar Ratio Optimization for Acylation
| Molar Ratio (Amine:Acylating Agent) | Catalyst (mol%) | Hypothetical Yield (%) | Remarks |
| 1 : 1.0 | 5 | 80 | Incomplete conversion may be observed. |
| 1 : 1.2 | 5 | 95 | Optimal ratio for high conversion and minimal excess reagent. |
| 1 : 2.0 | 5 | 96 | Diminishing returns; complicates purification. |
| 1 : 1.2 | 0.5 | 70 | Insufficient catalyst loading, slow reaction. |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce its environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. acs.org Key principles applicable here include catalysis, atom economy, and the use of safer solvents. acs.orgnih.gov Employing catalytic methods (both Lewis acid and phase-transfer) over stoichiometric reagents is a cornerstone of green synthesis, as it reduces waste and energy requirements. fupress.net
Atom Economy and E-Factor Analysis
Atom economy, a concept developed by Barry Trost, provides a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. acs.org A higher atom economy signifies a more efficient and less wasteful process.
For the synthesis of this compound via the acylation of 2-bromo-4-methylaniline with acetic anhydride, the reaction is: C₇H₈BrN + (CH₃CO)₂O → C₉H₁₀BrNO + CH₃COOH
Table 6: Atom Economy Calculation
| Formula | Molecular Weight ( g/mol ) | |
| Reactant 1 | C₇H₈BrN (2-bromo-4-methylaniline) | 186.05 |
| Reactant 2 | C₄H₆O₃ (Acetic Anhydride) | 102.09 |
| Total Reactant MW | 288.14 | |
| Desired Product | C₉H₁₀BrNO (this compound) | 228.09 chemsynthesis.com |
| Byproduct | C₂H₄O₂ (Acetic Acid) | 60.05 |
| Atom Economy (%) | (228.09 / 288.14) * 100 | 79.16% |
The calculated atom economy of 79.16% is relatively high, as the only byproduct is acetic acid.
The Environmental Factor (E-Factor) provides a more practical measure of waste generation, accounting for everything not incorporated into the final product, including solvent losses, catalyst, and purification waste. nih.govresearchgate.net
E-Factor = Total Mass of Waste / Mass of Product
While a precise E-Factor calculation requires experimental data, a conceptual analysis highlights the main contributors to waste.
Table 7: E-Factor Contribution Analysis
| Source of Waste | Description | Impact on E-Factor |
| Byproducts | Acetic acid from the acylation reaction. | Contributes directly to the mass of waste. |
| Solvents | Solvents used for the reaction, extraction, and purification (e.g., CH₂Cl₂, Toluene). | Often the largest contributor to the E-Factor by mass. |
| Unreacted Reagents | Any starting material that does not convert to product. | Adds to waste and requires separation. |
| Catalyst & Workup | Lost catalyst and materials used in aqueous workup and drying (e.g., Na₂SO₄, NaHCO₃). | Typically smaller contributions but still significant. |
Minimizing the E-Factor involves optimizing reaction yield, using recyclable catalysts and solvents, and designing efficient purification protocols.
Solvent-Free or Environmentally Benign Solvent Approaches
The chemical industry is increasingly moving towards green chemistry principles, with a significant focus on minimizing or eliminating the use of hazardous solvents. For the synthesis of this compound, which is typically formed via the amidation of 2-(4-Bromo-2-methylphenyl)acetic acid, several environmentally benign approaches can be considered.
Solvent-free, or neat, reaction conditions are highly attractive from both an environmental and economic standpoint. researchgate.netsemanticscholar.org These reactions, often facilitated by heat or mechanochemistry (grinding or milling), can lead to higher throughput and simplified product isolation. researchgate.net For the amidation of a carboxylic acid like 2-(4-Bromo-2-methylphenyl)acetic acid, direct thermal condensation with an amine source can be employed, though this often requires high temperatures which might not be suitable for all substrates. mdpi.comacs.org
A more refined solvent-free approach involves the use of a catalyst. For instance, boric acid has been demonstrated as an effective catalyst for the solvent-free synthesis of amides from carboxylic acids and urea (B33335), with the reaction proceeding via trituration and direct heating. researchgate.netsemanticscholar.org Another innovative solvent-free method utilizes methoxysilanes as coupling agents, which can produce amides in good to excellent yields without the need for the exclusion of air and moisture. rsc.org
Where a solvent is necessary, the choice of environmentally benign alternatives is crucial. Water, supercritical fluids, and bio-derived solvents are increasingly replacing traditional volatile organic compounds (VOCs). The direct amidation of carboxylic acids in water is a significant challenge due to the competing acid-base reaction, but catalytic systems are being developed to overcome this.
Table 1: Comparison of Solvent-Free Amidation Methods
| Method | Catalyst/Reagent | Conditions | Advantages | Potential Challenges for this compound |
|---|---|---|---|---|
| Thermal Condensation | None | High Temperature (>160°C) | Atom economical, no catalyst needed. mdpi.com | Potential for thermal degradation of the product. |
| Boric Acid Catalysis | Boric Acid | Trituration, direct heating | Simple, readily available catalyst, rapid reaction. researchgate.netsemanticscholar.org | Optimization of reaction conditions may be required. |
| Methoxysilane Coupling | Tetramethoxysilane, etc. | Solvent-free, no exclusion of air/moisture | High yields, tolerance to air and moisture. rsc.org | Cost and availability of the silane (B1218182) reagent. |
Continuous Flow Synthesis Methodologies
Continuous flow chemistry has emerged as a transformative technology in pharmaceutical manufacturing, offering enhanced safety, consistency, and scalability. numberanalytics.comopenaccessgovernment.org The synthesis of this compound is well-suited for a continuous flow process. This typically involves pumping the reactants, such as 2-(4-Bromo-2-methylphenyl)acetic acid and an activating agent, followed by an amine, through a heated and pressurized tube or a series of packed-bed reactors. rsc.orgrsc.org
The key advantages of continuous flow for this amidation reaction include:
Improved Heat Transfer and Safety: The high surface-area-to-volume ratio of flow reactors allows for precise temperature control, mitigating the risks associated with exothermic amidation reactions. nih.gov
Enhanced Reaction Kinetics: The ability to operate at higher temperatures and pressures than in batch reactors can significantly accelerate the reaction rate. rsc.org
Rapid Optimization: Process parameters such as temperature, pressure, residence time, and stoichiometry can be quickly varied to find the optimal reaction conditions.
Telescoped Synthesis: Multiple reaction steps can be performed in a continuous sequence without the need for isolating intermediates, improving efficiency. acs.org
For the synthesis of this compound, a flow protocol could involve the in-line activation of the carboxylic acid using a reagent like thionyl chloride or a carbodiimide (B86325), followed by immediate mixing with an ammonia (B1221849) source or a primary amine in a subsequent reactor coil. nih.govthieme-connect.com The use of solid-supported catalysts or reagents in packed-bed reactors can further simplify purification by retaining the catalyst within the flow system. rsc.orgrsc.org
Table 2: Illustrative Flow Protocol for Amide Synthesis
| Step | Reagents | Reactor Type | Residence Time | Key Advantage |
|---|---|---|---|---|
| 1. Acid Activation | 2-(4-Bromo-2-methylphenyl)acetic acid, Activating Agent (e.g., Triphosgene) | Microflow Reactor | ~0.5 seconds | Rapid and strong activation of the carboxylic acid. nih.gov |
| 2. Amidation | Activated Acid, Amine Source | Microflow Reactor | ~4.3 seconds | High yield, minimal side reactions. nih.gov |
| 3. In-line Quench/Workup | Quenching Agent | T-junction Mixer | < 1 second | Continuous processing towards purified product. |
Industrial-Scale Production Considerations and Process Intensification
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process intensification, which aims to make manufacturing processes smaller, cleaner, and more energy-efficient. cobaltcommunications.comresearchgate.netsartorius.com
Reactor Design and Scaling-Up Protocols
The scale-up of chemical reactions, particularly exothermic ones like amidation, presents significant challenges. amarequip.com The geometric scale-up of a batch reactor leads to a decrease in the surface-area-to-volume ratio, which can result in poor heat transfer and potentially hazardous thermal runaways. youtube.comlearncheme.com
For the industrial production of this compound, reactor design must prioritize efficient heat management. amarequip.com This can be achieved through:
Jacketed Reactors with High-Performance Thermal Fluids: To ensure precise temperature control.
Internal Cooling Coils or External Heat Exchangers: To supplement the cooling capacity of the reactor jacket.
Proper Agitation: To maintain homogeneity and prevent localized hot spots. amarequip.com
Modeling and simulation tools are invaluable for predicting the behavior of the reaction at a larger scale, helping to optimize reactor design and process conditions before implementation. numberanalytics.com For continuous manufacturing, the scale-up often involves "scaling out" by running multiple flow reactors in parallel, which avoids many of the challenges associated with increasing the size of a single reactor.
Automation and Process Control Integration
This includes:
Automated Dosing Systems: For the precise addition of reactants and reagents.
Process Analytical Technology (PAT): In-line sensors (e.g., infrared or Raman spectroscopy) can monitor the reaction progress and product quality in real-time, allowing for immediate adjustments to maintain optimal conditions. openaccessgovernment.org
Integrated Control Systems: A centralized system, such as a Distributed Control System (DCS) or a Programmable Logic Controller (PLC), manages all aspects of the process, from raw material handling to final product isolation. yokogawa.com
The data generated by these automated systems is crucial for continuous process improvement and ensuring batch-to-batch consistency. kewaunee.in
Byproduct Analysis and Waste Stream Minimization
A critical aspect of sustainable industrial synthesis is the management of byproducts and waste streams. core.ac.uk In the synthesis of this compound, the primary byproduct is typically derived from the activating agent used in the amidation reaction. For example, if a carbodiimide is used, the corresponding urea byproduct is formed. masterorganicchemistry.com
Strategies for waste minimization include:
Catalytic Methods: Employing catalytic rather than stoichiometric activating agents can significantly reduce the amount of byproduct generated.
Solvent Recycling: When solvents are used, implementing efficient recovery and recycling protocols is essential. Good manufacturing practices (GMP) may have specific requirements for the use of recovered solvents. core.ac.uk
Waste Stream Segregation: Keeping different waste streams separate (e.g., organic solvents from aqueous waste) facilitates more efficient treatment and disposal. yale.edu
Process Optimization: Fine-tuning the reaction conditions to maximize yield and minimize side reactions directly contributes to waste reduction. researchgate.net
By adopting a holistic approach that integrates green chemistry principles, continuous manufacturing technologies, and robust process control, the industrial-scale production of this compound can be achieved in an efficient, safe, and environmentally responsible manner.
Chemical Reactivity and Derivatization Strategies of 2 4 Bromo 2 Methylphenyl Acetamide
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom on the phenyl ring of 2-(4-bromo-2-methylphenyl)acetamide is a key site for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, significantly expanding the synthetic utility of the parent molecule.
Scope and Limitations with Various Nucleophiles (e.g., hydroxide (B78521), alkoxide, amines, thiols)
The bromine atom can be displaced by a variety of nucleophiles. Common nucleophiles that have been successfully employed include hydroxide ions, alkoxide ions, amines, and thiols. These reactions are typically conducted in polar solvents such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) and often require elevated temperatures, generally in the range of 50-100°C, to proceed at a reasonable rate. The products of these reactions are the corresponding substituted acetamides, where the bromine atom has been replaced by the incoming nucleophile.
The scope of this reaction is broad, allowing for the synthesis of diverse derivatives. For instance, reaction with sodium hydroxide or sodium methoxide (B1231860) yields the corresponding phenolic or methoxy-substituted acetamides. Similarly, primary and secondary amines can be used to introduce various amino functionalities. The reaction with thiols provides a route to sulfur-containing derivatives.
However, the reactivity can be limited by the nature of the nucleophile and the reaction conditions. Highly hindered nucleophiles may react sluggishly due to steric hindrance from the adjacent methyl group on the phenyl ring. Furthermore, strongly basic nucleophiles can potentially lead to side reactions, such as elimination or hydrolysis of the acetamide (B32628) group.
Influence of Steric and Electronic Factors on Reactivity
The reactivity of the bromine center is influenced by both steric and electronic factors. The methyl group at the ortho position to the bromine atom exerts a steric hindrance effect, which can impede the approach of bulky nucleophiles. This steric hindrance can decrease the rate of substitution compared to an un-substituted bromophenylacetamide.
Transformations Involving the Acetamide Moiety
The acetamide group of this compound offers another avenue for chemical modification, allowing for functionalization and conversion to other important chemical entities.
Amide Functionalization and Modification
The acetamide functionality itself can be a site for further chemical reactions. For instance, the nitrogen of the amide can potentially undergo N-alkylation or N-acylation under appropriate conditions, although this can be challenging. More commonly, the acetyl group can be modified. For example, related N-substituted acetamides have been shown to act as inhibitors of certain enzymes, highlighting the importance of the acetamide group in biological activity.
Hydrolysis and Transamidation Reactions
The acetamide group can undergo hydrolysis to yield 4-bromo-2-methylaniline (B145978). google.com This reaction is typically carried out under acidic or basic conditions with heating. For example, refluxing with concentrated hydrochloric acid in a solvent like dioxane can effect this transformation. google.com
Transamidation, the exchange of the amine portion of the amide with a different amine, is another potential transformation. This reaction is often catalyzed by acids and can be used to synthesize a variety of different amides from a common precursor. rsc.org For example, a method using sulfuric acid immobilized on silica (B1680970) gel has been developed for the transamidation of carboxamides with a wide range of amines. rsc.org
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of additional substituents onto the ring. masterorganicchemistry.com The directing effects of the existing substituents, the bromine atom and the methyl group, as well as the acetamide group, will determine the position of the incoming electrophile.
The acetamide group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The bromine atom is a deactivating ortho-, para-director. The interplay of these directing effects will influence the regioselectivity of the substitution. Given the positions of the current substituents, the most likely positions for electrophilic attack would be the carbons ortho and para to the activating methyl and acetamide groups, while considering the deactivating effect of the bromine. For instance, bromination of N-(3-methylphenyl)acetamide can lead to N-(4-bromo-3-methylphenyl)acetamide. google.com
Regioselectivity and Directing Group Effects of Substituents
The regioselectivity of further electrophilic aromatic substitution on the phenyl ring of this compound is governed by the electronic and steric effects of the three existing substituents: the methyl group, the bromo group, and the acetamido group.
The directing effects of these substituents are as follows:
Acetamido Group (-NHCOCH₃): This is an activating group and an ortho, para-director. libretexts.org The nitrogen atom's lone pair of electrons can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate. libretexts.org
Methyl Group (-CH₃): This is a weakly activating group and an ortho, para-director due to its electron-donating inductive effect. libretexts.orglibretexts.org
Bromo Group (-Br): This is a deactivating group due to its electron-withdrawing inductive effect, which makes the ring less reactive than benzene (B151609). However, it is an ortho, para-director because the lone pairs on the bromine atom can participate in resonance, stabilizing the ortho and para intermediates. libretexts.orglibretexts.org
In this compound, the interplay of these groups determines the position of incoming electrophiles. The acetamido group is generally a stronger activator than the methyl group. youtube.com Therefore, the positions ortho and para to the acetamido group are the most activated. The unoccupied positions on the ring are C3, C5, and C6.
Position C6 is ortho to the acetamido group.
Position C3 is meta to the acetamido group and ortho to both the methyl and bromo groups.
Position C5 is meta to the acetamido group and ortho to the bromo group.
Considering the directing effects, the most likely position for electrophilic attack is C6, as it is ortho to the strongly activating acetamido group and meta to the bromo group. Steric hindrance from the adjacent methyl group at C2 might slightly disfavor this position, but the electronic activation from the acetamido group is typically dominant.
Table 1: Directing Group Effects of Substituents on this compound
| Substituent | Position | Electronic Effect | Directing Effect |
| Acetamido (-NHCOCH₃) | C1 | Activating | Ortho, Para |
| Methyl (-CH₃) | C2 | Activating | Ortho, Para |
| Bromo (-Br) | C4 | Deactivating | Ortho, Para |
Limitations and Potential for Multi-Substitution
The potential for introducing additional substituents onto the aromatic ring of this compound is influenced by both electronic and steric factors.
Limitations:
Steric Hindrance: The presence of three substituents already on the ring can create steric congestion, potentially hindering the approach of an incoming electrophile, especially at positions flanked by existing groups. For instance, substitution at C3 would be sterically hindered by the adjacent methyl and bromo groups.
Potential for Multi-Substitution: Despite these limitations, the activating effects of the acetamido and methyl groups make further substitution feasible under appropriate reaction conditions. The most probable site for a second substitution is the C6 position, which is electronically activated by the acetamido group and relatively less sterically hindered than the C3 position. In cases where two substituents direct to the same position, the reaction is generally favorable. youtube.com When directing groups compete, the strongest activating group typically controls the regiochemical outcome. youtube.comyoutube.com
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is a key site for derivatization via transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura, Heck, and Sonogashira Coupling Potentials
The aryl bromide functionality makes this compound an excellent substrate for several palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgmdpi.comresearchgate.net This allows for the formation of a new carbon-carbon bond, replacing the bromine atom with an aryl, heteroaryl, or alkyl group.
Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction is a versatile method for carbon-carbon bond formation.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgorganic-chemistry.orgwikipedia.org It is a reliable method for the synthesis of arylalkynes. The reactivity order for the halide in these couplings is generally I > Br > Cl. wikipedia.org
Table 2: Potential Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl or Alkylated Arene |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Arylalkyne |
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.orgrug.nl this compound can serve as the aryl halide component in this reaction, coupling with primary or secondary amines to produce N-arylated products. This reaction typically requires a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. rug.nlsemanticscholar.org The reaction is highly versatile and tolerates a wide range of functional groups. rug.nlsemanticscholar.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often being the most effective. rug.nl
Advanced Analytical Techniques for Structural Elucidation of 2 4 Bromo 2 Methylphenyl Acetamide
Spectroscopic Methodologies for Molecular Structure Determination
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) for Exact Mass
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental formula of a compound by measuring its mass with extremely high accuracy. For this compound, with a molecular formula of C₉H₁₀BrNO, the theoretical monoisotopic mass can be calculated with great precision.
HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that corresponds to the calculated exact mass of the protonated molecule [M+H]⁺ or other adducts. The presence of the bromine atom is distinctly characterized by the isotopic pattern of ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance, resulting in two peaks of almost equal intensity separated by approximately 2 Da. The computed monoisotopic mass for the neutral molecule is 226.99458 Da. nih.gov An HRMS instrument would confirm this by measuring the mass to within a few parts per million (ppm), allowing for the confident assignment of the elemental formula C₉H₁₀BrNO and distinguishing it from other potential isobaric compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture and then provides mass spectra for identification. It is highly effective for assessing the purity and confirming the identity of this compound.
In a typical GC-MS analysis, the compound is vaporized and passed through a capillary column, where it is separated from any impurities. The eluted compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum serves as a molecular fingerprint. The spectrum for N-(4-Bromo-2-methylphenyl)acetamide available in the NIST database shows characteristic fragmentation. nih.gov The molecular ion peak ([M]⁺) would appear as a doublet at m/z 227 and 229, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Key fragmentation patterns observed in the mass spectrum help to confirm the structure. The loss of the acetamide (B32628) group or parts of it leads to characteristic fragment ions.
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Significance |
| 227/229 | [C₉H₁₀BrNO]⁺ | Molecular ion peak, showing the characteristic 1:1 bromine isotope pattern. |
| 185/187 | [C₇H₆Br]⁺ | Loss of the acetamide moiety (CH₃CONH). |
| 106 | [C₇H₆]⁺ | Loss of bromine from the [C₇H₆Br]⁺ fragment. |
This fragmentation data, combined with the retention time from the gas chromatograph, provides strong evidence for both the identity and purity of the compound. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the reviewed literature, analysis of closely related compounds demonstrates the power of this technique. For instance, the crystal structure of 2-Bromo-N-(4-bromophenyl)acetamide (C₈H₇Br₂NO) has been determined. researchgate.net
This technique provides detailed information on:
Bond lengths and angles: Precisely defining the molecular geometry.
Conformation: Revealing the spatial orientation of different parts of the molecule, such as the torsion angle between the phenyl ring and the acetamide side chain. nih.govnih.gov
Intermolecular interactions: Identifying hydrogen bonds and other non-covalent interactions that dictate how molecules are packed in the crystal lattice. researchgate.net In many acetamides, intermolecular N—H⋯O hydrogen bonds are a common feature, often linking molecules into chains or dimers. researchgate.netnih.govnih.gov
The table below shows representative crystallographic data for a related compound, 2-Bromo-N-(4-bromophenyl)acetamide, to illustrate the type of information obtained. researchgate.net
| Parameter | Value (for 2-Bromo-N-(4-bromophenyl)acetamide) |
| Molecular Formula | C₈H₇Br₂NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.4987 |
| b (Å) | 23.152 |
| c (Å) | 9.1098 |
| β (°) | 99.713 |
| Volume (ų) | 935.22 |
Such data would allow for an unambiguous determination of the solid-state structure of this compound if suitable single crystals were analyzed.
Chromatographic Purity Assessment and Quantitative Analysis
Chromatographic techniques are fundamental for determining the purity of chemical compounds and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for non-volatile or thermally sensitive compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method can be effectively used for purity assessment. sielc.com
A certificate of analysis for a related compound, N-(4-Bromo-2-methylphenyl)-2-chloroacetamide, demonstrates the use of HPLC for purity determination, showing a result of 97.81% purity at a detection wavelength of 200 nm. lgcstandards.com This highlights the quantitative capability of the technique.
The table below outlines a typical set of conditions for analyzing N-(2-bromo-4-methylphenyl)acetamide by RP-HPLC. sielc.com
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier. |
| Application | Purity assessment, preparative separation for impurity isolation, and pharmacokinetic studies. |
For applications compatible with mass spectrometry (LC-MS), the phosphoric acid in the mobile phase would be replaced with a volatile acid like formic acid. sielc.com
Computational Chemistry and Molecular Modeling Studies of 2 4 Bromo 2 Methylphenyl Acetamide
Intermolecular Interactions and Crystal Packing Analysis
Hydrogen Bonding Network Characterization
The primary and most influential intermolecular interaction anticipated in the crystal structure of 2-(4-Bromo-2-methylphenyl)acetamide is the hydrogen bond formed by the amide functional group. It is expected that the amide proton (N-H) will act as a hydrogen-bond donor to the carbonyl oxygen (C=O) of an adjacent molecule. This interaction typically results in the formation of robust supramolecular structures.
In many related acetamide (B32628) structures, such as 2-bromo-N-(4-bromophenyl)acetamide, these N-H···O hydrogen bonds link molecules into infinite chains. researchgate.net Similarly, in a polymorph of N-(4-Bromophenyl)acetamide, these interactions create chains of molecules along a crystallographic axis. researchgate.net This recurring motif underscores the fundamental role of the amide group in dictating the primary crystal packing architecture. Weak C-H···O interactions may also be present, further stabilizing the network. researchgate.net
Table 1: Predicted Hydrogen Bonding Parameters for this compound
| Donor | Acceptor | Type of Interaction | Expected Motif |
|---|---|---|---|
| N-H | O=C | Strong Intermolecular | Chains or Dimers |
Halogen Bonding and Pi-Stacking Interactions
Furthermore, the aromatic phenyl ring is capable of participating in π-stacking interactions. These can occur between the phenyl rings of adjacent molecules, contributing to the cohesive energy of the crystal. These interactions are common in brominated aromatic compounds and help to form layered structures. evitachem.comscienceopen.com
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto a surface defined by the molecule's electron distribution, one can dissect the contributions of different types of atomic contacts.
For this compound, a Hirshfeld analysis would be expected to reveal the following key features:
H···H Contacts: Typically, these are the most abundant interactions, covering a large percentage of the molecular surface, often appearing as a large, diffuse region in the 2D fingerprint plot. nih.gov In the related 4'-Methylacetanilide, H···H contacts account for about 56.7% of the surface.
Br···H/H···Br Contacts: These interactions would be significant, appearing as distinct "wings" in the fingerprint plot. Studies on similar brominated molecules show these contacts make a major contribution to the crystal packing. scienceopen.comnih.gov
O···H/H···O Contacts: Representing the N-H···O hydrogen bonds, these would appear as sharp, well-defined spikes on the fingerprint plot, indicative of their strength and directionality. researchgate.net
Table 2: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface
| Contact Type | Predicted Contribution | Significance |
|---|---|---|
| H···H | ~50-60% | Van der Waals packing |
| Br···H/H···Br | ~10-15% | Halogen-hydrogen interactions |
| O···H/H···O | ~10-15% | Hydrogen bonding |
| C···H/H···C | ~10-20% | van der Waals and C-H···π interactions |
Predicting Reactivity and Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the electronic structure and reactivity of molecules. Such studies can elucidate reaction mechanisms and predict the kinetic and thermodynamic feasibility of chemical transformations.
Transition State Characterization and Activation Energy Calculations
The reactivity of a molecule is closely related to its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.
A DFT study on a series of acetamide derivatives included the 2-bromo-4-methylphenyl substituted compound. nih.gov The calculations provide the HOMO-LUMO gap energy, which can be compared to related molecules to assess relative reactivity. While this study did not calculate specific transition states or activation energies for a particular reaction, the gap energy serves as a crucial descriptor for predicting chemical behavior. nih.gov
Table 3: Calculated Electronic Properties for a this compound Derivative nih.gov
| Property | Value | Implication |
|---|---|---|
| Dipole Moment | Increased relative to parent | Promotes polarity and solubility |
Mechanistic Elucidation of Chemical Transformations
The same DFT study also investigated the mechanism of interaction between acetamide derivatives and the amino acid tyrosine, a model for understanding binding to biological targets like reverse transcriptase. nih.gov The analysis revealed that the 2-bromo-4-methylphenyl derivative could form strong covalent bonding interactions. nih.gov
Through Natural Bond Orbital (NBO) analysis and calculations of intramolecular interaction energies, the study elucidated the nature of the binding. It was determined that bond formation primarily occurs through the nitrogen atoms of the acetamide linker. nih.gov This type of mechanistic insight is invaluable for drug design, explaining how the molecule interacts with its biological target on a sub-atomic level and guiding the synthesis of more potent derivatives. nih.gov
Applications As a Versatile Chemical Synthon in Advanced Material and Chemical Sciences
Precursor in the Synthesis of Diverse Organic Intermediates
The specific combination of functional groups in 2-(4-Bromo-2-methylphenyl)acetamide makes it an important starting material for synthesizing a variety of organic intermediates. The bromine atom is particularly significant as it can be readily substituted or used in cross-coupling reactions, while the acetamide (B32628) group can be hydrolyzed or otherwise modified.
A primary application of this compound is as a precursor for the synthesis of functionalized aryl amines. The acetamide group serves as a protecting group for the amine, which can be deprotected under specific conditions. A notable example is its role in the production of 4-bromo-2-methylaniline (B145978).
In a documented production process, this compound is subjected to a hydrolysis reaction to yield 4-bromo-2-methylaniline. google.com This process typically involves heating the acetamide in the presence of a strong acid, such as concentrated hydrochloric acid, often in a co-solvent like dioxane. google.com The reaction is followed by neutralization with a base to isolate the final amine product. google.com This transformation highlights the utility of the acetamide group as a masked amine, allowing for reactions on other parts of the molecule before its conversion to the free amine.
Table 1: Synthesis of 4-bromo-2-methylaniline
| Precursor | Reagents | Product | Key Transformation |
|---|
This table summarizes the synthetic route from this compound to the corresponding functionalized aryl amine as described in patent literature. google.com
The structure of this compound is an ideal scaffold for building complex heterocyclic systems. The presence of the bromine atom on the phenyl ring and the acetamide side chain allows for various cyclization strategies.
Indoles: The synthesis of indoline (B122111) scaffolds, which are precursors to indoles, can be achieved through intramolecular C-N bond forming processes. aablocks.com For a substrate like this compound, a potential pathway involves transition-metal-catalyzed intramolecular cyclization, where the nitrogen of the amide attacks the ortho position to the bromine, or a related C-H activation/amination sequence after modification of the acetamide. aablocks.com
Triazoles: The acetamide nitrogen and the aromatic bromine provide handles for constructing triazole rings. For instance, the acetamide could be converted to a hydrazide, which can then react with other reagents to form a triazole ring. Alternatively, the bromine atom can be converted to an azide (B81097) group via nucleophilic substitution, a key precursor for "click" chemistry or other cyclization reactions to form triazoles. researchgate.net
Imidazolidines: The synthesis of imidazolidine (B613845) derivatives can be accomplished by reacting α-halo amides with amino acids or their derivatives. researchgate.net The bromoacetamide moiety within the structure of related compounds is a key reactive feature for forming such five-membered rings.
Table 2: Potential Heterocyclic Systems from this compound
| Target Heterocycle | Potential Synthetic Strategy | Key Functional Group(s) Utilized |
|---|---|---|
| Indole/Indoline | Intramolecular C-N coupling (e.g., Buchwald-Hartwig amination) | Acetamide (N-H), Aryl Bromide (C-Br) |
| Triazole | Conversion to azide followed by cycloaddition; or formation of a hydrazide intermediate | Aryl Bromide (C-Br), Acetamide |
This table outlines potential synthetic pathways to various heterocyclic systems, leveraging the inherent reactivity of the functional groups in this compound.
Role in Materials Science Research
In materials science, this compound and its derivatives are explored as building blocks for functional organic materials. The aromatic core and reactive sites allow for its incorporation into polymers and electronically active materials.
The reactive bromine atom makes this compound a candidate for polymerization reactions. It can serve as a monomer or a precursor to a monomer in the synthesis of specialized polymers and coatings. For example, compounds with similar bromo-aromatic structures are used in creating antifouling coatings and water-erodible polymers for marine applications.
Furthermore, the general class of bromo-phenylethylamines has been used as a template for synthesizing molecularly imprinted polymers (MIPs). ipp.ptmdpi.com These are polymers created with a molecular template to produce cavities with a high affinity for a specific target molecule. The structural features of this compound make it a potential candidate for similar applications, where it could act as a template or a functional monomer in creating selective polymeric materials. ipp.ptmdpi.com
Research into organic materials for electronic applications has identified amide-containing molecules as promising candidates. Specifically, derivatives of bromo-phenyl acetamides have been investigated for their nonlinear optical (NLO) properties. A study on N-(2,5-dibromophenyl)acetamide, a structurally related compound, demonstrated that it could undergo palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids. researchgate.net The resulting triphenyl acetamide analogs were found to have potential applications as optoelectronic devices, with their NLO properties investigated using density functional theory (DFT) methods. researchgate.net
This research suggests a strong potential for this compound to be used in a similar fashion. The bromo-substituent is key for engaging in Suzuki coupling, allowing for the extension of the π-conjugated system, which is a critical feature for many organic electronic materials.
Table 3: Research Findings on a Structurally Similar Compound for NLO Applications
| Starting Material | Reaction Type | Catalyst | Products | Potential Application |
|---|
This table summarizes findings from a study on a compound analogous to this compound, highlighting its potential in organic electronics. researchgate.net
Applications in Catalysis Research
In the context of catalysis research, this compound primarily serves as a key substrate in transition-metal-catalyzed reactions. Its application is central to synthetic methodologies that rely on catalysts to form new chemical bonds efficiently and selectively.
The most prominent example is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. researchgate.net In these processes, a palladium catalyst is used to couple the aryl bromide (the this compound) with a boronic acid derivative. This demonstrates the compound's utility in exploring and developing catalytic methods for creating complex molecular architectures, particularly those with applications in materials science and medicinal chemistry. researchgate.net While the compound itself is not the catalyst, its reactivity is fundamental to the study and application of these important catalytic transformations. sci-hub.se
Ligand Precursors for Transition Metal Catalysts
The acetamido group in compounds like this compound can serve as a potent coordinating moiety for transition metals, forming stable complexes with applications in catalysis. Research on analogous N-(aryl)acetamide and related structures has shown their capability to act as bidentate or monodentate ligands.
For instance, studies have demonstrated the synthesis of nickel (Ni) and copper (Cu) complexes with ligands such as 2,2-diphenyl-N-(alkyl(aryl)carbamothioyl)acetamide. In these complexes, the ligands coordinate to the metal center through both oxygen and sulfur atoms, forming stable chelate rings. tandfonline.com Similarly, N-(4-hydroxyphenyl)acetamide (paracetamol) has been shown to form a complex with iron (III) ions, where it acts as a bidentate ligand, coordinating through the oxygen atom of the hydroxyl group and the nitrogen atom of the amide group. openaccessjournals.com
The synthesis of such complexes typically involves the reaction of the acetamide-based ligand with a suitable metal salt in an appropriate solvent. The resulting metal complexes can exhibit diverse geometries, including octahedral and square planar, depending on the metal ion and the ligand structure. The electronic properties of the aryl ring, influenced by substituents like the bromo and methyl groups in this compound, can significantly impact the stability and catalytic activity of the corresponding metal complexes.
Table 1: Examples of Transition Metal Complexes with Acetamide-Based Ligands
| Ligand | Metal Ion | Coordination Mode | Resulting Complex Geometry |
| 2,2-diphenyl-N-(diethylcarbamothioyl)acetamide | Ni(II) | O, S bidentate | cis-[Ni(L)₂] tandfonline.com |
| 2,2-diphenyl-N-(diethylcarbamothioyl)acetamide | Cu(II) | O, S bidentate | Not specified tandfonline.com |
| N-(4-hydroxyphenyl)acetamide | Fe(III) | O, N bidentate | Not specified openaccessjournals.com |
| N-(methylcarbamothioyl) acetamide | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | Not specified | Octahedral researchgate.net |
Substrates for Mechanistic Studies in Catalytic Cycles
While no specific studies have been identified that utilize this compound as a substrate to probe catalytic mechanisms, the reactivity of the bromo-substituted acetanilide (B955) framework is of significant interest in understanding various chemical transformations. The presence of a bromine atom on the aromatic ring makes it a suitable substrate for a variety of cross-coupling reactions, which are fundamental in modern organic synthesis.
Kinetic and mechanistic investigations into reactions involving substituted acetanilides can provide valuable insights into reaction pathways, transition states, and the influence of electronic and steric effects. For example, studies on the chlorination of acetanilide and its substituted derivatives have been conducted to understand the mechanism of electrophilic aromatic substitution. scribd.comzenodo.org These studies explore the reaction kinetics, the role of catalysts, and the effect of substituents on the aromatic ring on the reaction rate and regioselectivity.
Future Research Directions and Perspectives for 2 4 Bromo 2 Methylphenyl Acetamide
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of 2-(4-Bromo-2-methylphenyl)acetamide and its derivatives is poised for significant advancement through the adoption of modern catalytic and sustainable chemical practices. Current synthetic routes often rely on traditional methods that may involve harsh conditions or generate substantial waste. Future research should focus on developing greener, more efficient, and economically viable synthetic strategies.
One promising avenue is the application of photocatalysis . Visible-light-mediated reactions have emerged as a powerful tool for organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. mdpi.com Recent breakthroughs have demonstrated the synthesis of amides directly from alcohols or through the aminocarbonylation of aryl halides using photocatalytic systems, often at room temperature. mdpi.comdst.gov.in Adapting these methods for the large-scale production of this compound could significantly reduce energy consumption and environmental impact compared to conventional thermal processes. dst.gov.in
Another critical area for development is biocatalysis . The use of enzymes in organic synthesis offers unparalleled selectivity and operates under environmentally benign aqueous conditions. nih.govyoutube.com Enzymatic cascades have been successfully designed to produce phenylacetic acids and their derivatives from renewable feedstocks like aromatic amino acids. nih.gov Future work could involve engineering specific enzymes, such as transaminases or lipases, for the direct and enantioselective synthesis of chiral derivatives of this compound, a feat that is challenging to achieve through traditional chemical catalysis. nih.govyoutube.com
Furthermore, advancements in transition-metal catalysis continue to offer new possibilities. Mild and efficient nickel-photoredox catalyzed N-arylation methods have been developed, which could be adapted for the synthesis of derivatives. escholarship.org These methods are often compatible with a wide range of functional groups, allowing for the late-stage functionalization of complex molecules.
| Synthetic Methodology | Potential Advantages | Key Research Focus |
| Photocatalysis | Mild reaction conditions (e.g., room temp.), use of visible light as a renewable energy source, reduced waste. mdpi.comdst.gov.in | Development of covalent organic framework (COF) based photocatalysts; flow chemistry setups for continuous production. mdpi.comdst.gov.in |
| Biocatalysis | High stereo- and regioselectivity, use of renewable feedstocks, biodegradable catalysts (enzymes), aqueous reaction media. nih.govnih.gov | Enzyme screening and engineering (e.g., transaminases, lipases) for specific substrate recognition; development of one-pot cascade reactions. youtube.comnih.gov |
| Advanced Transition-Metal Catalysis | High efficiency, broad substrate scope, tolerance of functional groups. escholarship.orgrsc.org | Nickel-photoredox systems for mild C-N bond formation; palladium-catalyzed C-H functionalization to bypass pre-functionalized starting materials. escholarship.orgrsc.org |
Exploration of Untapped Reactivity Profiles and Complex Chemical Transformations
The unique arrangement of functional groups in this compound provides a rich platform for exploring novel chemical transformations. The interplay between the ortho-methyl group, the para-bromo substituent, and the acetamide (B32628) side chain can be harnessed to achieve highly selective reactions.
A key area for future investigation is C–H bond functionalization . The direct conversion of C–H bonds into new chemical bonds is a cornerstone of modern synthetic chemistry, as it streamlines synthetic routes by avoiding the need for pre-functionalized substrates. The methyl group and the aromatic ring of this compound contain multiple C(sp³)–H and C(sp²)–H bonds that could be selectively activated. For instance, palladium-catalyzed methods have been developed for the ortho-C–H halogenation and olefination of arylacetamides. rsc.orgacs.org Applying these strategies to this compound could lead to the synthesis of contiguously substituted aromatic compounds.
Directed ortho-metalation (DoM) is another powerful technique that could unlock new reactivity. wikipedia.org The amide group can act as a directed metalation group (DMG), guiding a strong base like an organolithium reagent to deprotonate the ortho-position on the aromatic ring. uwindsor.caorganic-chemistry.orgbaranlab.org This would generate a highly reactive aryllithium intermediate that can be trapped with various electrophiles, allowing for the precise installation of new functional groups at the C3 position.
The bromine atom serves as a versatile handle for cross-coupling reactions . Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations are fundamental tools for forming new carbon-carbon and carbon-nitrogen bonds. nih.gov These reactions could be used to couple this compound with a vast array of boronic acids, amines, and other coupling partners, generating extensive libraries of novel compounds with diverse structures and properties.
| Reaction Type | Target Site on Compound | Potential Products/Applications |
| C–H Functionalization | Aromatic ring (C3, C5, C6), methyl group (CH₃) | Synthesis of polysubstituted aromatics, introduction of alkyl, aryl, or heteroatom groups. rsc.orgresearchgate.net |
| Directed ortho-Metalation (DoM) | Aromatic ring (C3 position) | Precise installation of a wide range of electrophiles (e.g., silyl, carbonyl, alkyl groups). wikipedia.orgorganic-chemistry.org |
| Cross-Coupling Reactions | Bromine atom (C4 position) | Formation of biaryl compounds, arylamines, and other complex structures for medicinal chemistry or materials science. nih.gov |
| Nucleophilic Aromatic Substitution | Bromine atom (C4 position) | Introduction of nitrogen, oxygen, or sulfur nucleophiles. researchgate.net |
Integration of Advanced Artificial Intelligence and Machine Learning in Synthesis Design
The complexity of synthesizing and functionalizing molecules like this compound makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing chemical research by accelerating discovery and optimizing processes.
Retrosynthetic analysis , the process of breaking down a target molecule into simpler, commercially available starting materials, can be significantly enhanced by AI. fiveable.mesolubilityofthings.com Machine learning models, trained on vast databases of chemical reactions, can propose novel and efficient synthetic routes that may not be obvious to a human chemist. rsc.orgacs.org For a polysubstituted molecule like this compound, AI could help determine the optimal order of reactions to install the bromo, methyl, and acetamide groups, maximizing yield and minimizing side products. libretexts.org
Furthermore, ML models can predict reaction outcomes and optimize conditions . By analyzing the structural features of reactants and catalysts, these models can forecast the yield of a reaction, its regioselectivity, and the likelihood of success under various conditions (e.g., solvent, temperature, catalyst). acs.orgresearchgate.net This predictive power can drastically reduce the number of experiments needed, saving time and resources. For instance, an ML model could predict the regioselectivity of a C-H functionalization reaction on the aromatic ring of this compound, guiding the choice of catalyst and directing group to achieve the desired isomer. researchgate.net
AI can also play a crucial role in designing syntheses for continuous flow manufacturing, a more efficient and safer alternative to traditional batch processing. nih.govresearchgate.net ML algorithms can assess whether a particular reaction is suitable for flow chemistry and suggest the optimal set of reactants, solvents, and catalysts. nih.gov
Potential in Emerging Fields of Chemical Science Beyond Traditional Applications
While derivatives of phenylacetamide are known intermediates in pharmaceuticals, the unique substitution pattern of this compound opens doors to applications in other advanced scientific fields. solubilityofthings.com
In materials science , the compound could serve as a building block for novel polymers and functional materials. The presence of the bromine atom allows for polymerization through cross-coupling reactions, potentially leading to the creation of conductive polymers or materials with interesting photophysical properties. The acetamide group can participate in hydrogen bonding, which could be exploited to create self-assembling materials and supramolecular structures. solubilityofthings.com
The field of medicinal chemistry remains a fertile ground for exploration. While many acetamide derivatives have been explored, the specific combination of substituents in this molecule could lead to unique biological activities. For example, substituted phenylacetamides have been investigated as α-glucosidase inhibitors for diabetes treatment and as carbonic anhydrase inhibitors. researchgate.netsci-hub.se The bromo- and methyl- substitution pattern could modulate the pharmacokinetic and pharmacodynamic properties of such inhibitors.
Finally, in supramolecular chemistry , the ability of the N-H and C=O groups in the acetamide moiety to form predictable hydrogen bonds makes it an excellent candidate for designing complex, ordered structures like molecular crystals and gels. dntb.gov.ua The aromatic ring can engage in π-π stacking interactions, further directing the assembly of these higher-order structures.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-Bromo-2-methylphenyl)acetamide, and how are reaction conditions optimized?
- Answer : The synthesis typically involves acetylation of 4-bromo-2-methylaniline using acetic anhydride or acetyl chloride under controlled conditions. Key steps include:
- Aminolysis : Reacting 4-bromo-2-methylaniline with acetylating agents in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C to prevent side reactions.
- Purification : Recrystallization from ethanol or methanol to achieve >95% purity .
- Optimization : Temperature control and stoichiometric ratios are critical; excess acetic anhydride may lead to diacetylated byproducts. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- NMR : -NMR confirms acetamide formation (singlet at δ ~2.1 ppm for CHCO, aromatic protons at δ ~7.0–7.5 ppm). -NMR identifies carbonyl resonance at δ ~168 ppm .
- HRMS : Validates molecular weight (CHBrNO: theoretical 228.09 g/mol) .
- IR : Strong absorption at ~1650 cm (amide C=O stretch) .
Q. What are the documented biological activities of this compound?
- Answer : Preliminary studies suggest kinase inhibition and anti-inflammatory potential. For example:
- Enzyme inhibition : Bromine’s electron-withdrawing effect enhances binding to kinase active sites (IC ~10–50 μM in in vitro assays) .
- Cytotoxicity : Moderate activity against cancer cell lines (e.g., IC ~20 μM in HeLa cells) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic acyl substitution?
- Answer : The bromine atom at the 4-position exerts a strong electron-withdrawing effect, activating the acetamide group toward nucleophilic attack. Key observations:
- Reactivity order : 4-Bromo > 4-Chloro derivatives due to bromine’s higher electronegativity.
- Experimental evidence : Substitution with thiols or amines occurs 2–3× faster than non-halogenated analogs, confirmed by kinetic studies .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies (e.g., varying IC values) arise from assay conditions. Mitigation strategies include:
- Standardization : Use consistent cell lines (e.g., HepG2 for liver-targeted studies) and ATP concentrations in kinase assays.
- Control experiments : Test metabolite interference via LC-MS/MS profiling .
- Structural analogs : Compare with 2-(3-bromo-4-methylphenyl)acetamide to isolate positional effects .
Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?
- Answer :
- Docking studies : Predict binding to COX-2 (PDB: 5KIR) using AutoDock Vina. Bromine’s hydrophobic interaction with Val523 improves affinity .
- QSAR models : Correlate logP values (calculated ~2.1) with membrane permeability. Derivatives with logP ~2.5–3.0 show optimal bioavailability .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
- Answer :
- Polymorphism : Slow evaporation from DMSO/water yields mixed crystal forms. Use MeOH/EtO diffusion for monoclinic P2/c crystals.
- Data collection : High-resolution (<1 Å) data requires synchrotron radiation due to weak bromine anomalous scattering .
Methodological Comparisons
Q. How does the biological activity of this compound compare to its fluorine-substituted analogs?
- Answer : Fluorine analogs (e.g., 4-Fluoro-2-methyl derivatives) exhibit reduced kinase inhibition (IC ~50–100 μM) due to weaker electron withdrawal. However, fluorine improves metabolic stability (t increased by ~30% in microsomal assays) .
Q. What purification techniques maximize yield while eliminating diacetylated byproducts?
- Answer :
- Column chromatography : Silica gel with 20% EtOAc/hexane removes diacetylated impurities (Rf ~0.7).
- Crystallization : Ethanol recrystallization at −20°C yields pure product (mp 145–147°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
